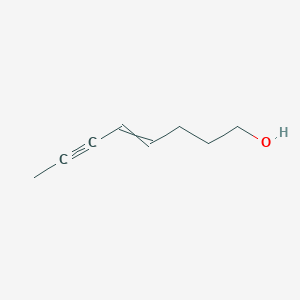

Oct-4-EN-6-YN-1-OL

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

113982-49-3 |

|---|---|

Molecular Formula |

C8H12O |

Molecular Weight |

124.18 g/mol |

IUPAC Name |

oct-4-en-6-yn-1-ol |

InChI |

InChI=1S/C8H12O/c1-2-3-4-5-6-7-8-9/h4-5,9H,6-8H2,1H3 |

InChI Key |

MNXUJKOKYJNQPH-UHFFFAOYSA-N |

Canonical SMILES |

CC#CC=CCCCO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (4E)-oct-4-en-6-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway and a comprehensive characterization protocol for the novel compound, (4E)-oct-4-en-6-yn-1-ol. The synthetic strategy is centered around a Sonogashira cross-coupling reaction, a robust method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2][3][4] This guide provides detailed experimental procedures for the synthesis of the target molecule from commercially available starting materials. Furthermore, a complete characterization workflow is presented, including predicted data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), to facilitate the identification and purity assessment of (4E)-oct-4-en-6-yn-1-ol. All quantitative data is summarized in clear, tabular formats, and key processes are visualized through logical diagrams.

Proposed Synthesis of (4E)-oct-4-en-6-yn-1-ol

The synthesis of (4E)-oct-4-en-6-yn-1-ol can be efficiently achieved through a convergent approach utilizing a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of conjugated enynes.[5] The retrosynthetic analysis of the target molecule involves the disconnection of the C5-C6 bond, which separates the molecule into two key fragments: (E)-5-iodopent-4-en-1-ol and propyne.

Retrosynthetic Strategy:

The chosen synthetic route is outlined below:

-

Protection of the hydroxyl group of commercially available 4-pentyn-1-ol to prevent interference in subsequent steps.

-

Stereoselective hydroiodination of the protected alkyne to yield the (E)-vinyl iodide intermediate.

-

Sonogashira coupling of the (E)-vinyl iodide with propyne to construct the carbon skeleton of the target molecule.

-

Deprotection of the hydroxyl group to afford the final product, (4E)-oct-4-en-6-yn-1-ol.

Synthetic Workflow

Caption: Proposed synthetic pathway for (4E)-oct-4-en-6-yn-1-ol.

Experimental Protocol for Synthesis

Step 1: Protection of 4-pentyn-1-ol

-

To a solution of 4-pentyn-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (1.5 eq).

-

Slowly add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the product with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain TBDMS-protected 4-pentyn-1-ol.

Step 2: Synthesis of (E)-5-Iodo-1-(TBDMS-oxy)pent-4-ene

-

To a solution of TBDMS-protected 4-pentyn-1-ol (1.0 eq) in anhydrous tetrahydrofuran (THF), add Schwartz's reagent (Cp₂ZrHCl, 1.1 eq) in portions at room temperature under an inert atmosphere.

-

Stir the reaction mixture for 2-3 hours.

-

Cool the mixture to 0 °C and add N-iodosuccinimide (NIS, 1.2 eq).

-

Allow the reaction to warm to room temperature and stir for another 1-2 hours.

-

Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the product with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Step 3: Sonogashira Coupling

-

To a solution of (E)-5-Iodo-1-(TBDMS-oxy)pent-4-ene (1.0 eq) in a mixture of THF and triethylamine (Et₃N) (2:1), add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) and copper(I) iodide (CuI, 0.1 eq).

-

Bubble propyne gas through the reaction mixture at room temperature for 30 minutes.

-

Stir the reaction at room temperature for 8-12 hours under a propyne atmosphere (balloon).

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Step 4: Deprotection

-

To a solution of the protected (4E)-oct-4-en-6-yn-1-ol (1.0 eq) in THF, add tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq) at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench with water and extract the product with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the final product, (4E)-oct-4-en-6-yn-1-ol, by flash column chromatography.

Characterization of (4E)-oct-4-en-6-yn-1-ol

A comprehensive characterization of the synthesized (4E)-oct-4-en-6-yn-1-ol is crucial to confirm its structure and purity. The following spectroscopic techniques are proposed for this purpose.

Characterization Workflow

Caption: Workflow for the spectroscopic characterization of the final product.

Experimental Protocols for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve approximately 5-10 mg of the purified product in 0.5 mL of deuterated chloroform (CDCl₃).

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra to determine chemical shifts (δ) in ppm, coupling constants (J) in Hz, and integration values.

-

-

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the neat liquid product using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption frequencies for the functional groups present in the molecule.

-

-

Mass Spectrometry (MS):

-

Obtain the mass spectrum using an Electron Ionization (EI) mass spectrometer.

-

Analyze the spectrum to identify the molecular ion peak (M⁺) and the major fragmentation patterns.

-

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (4E)-oct-4-en-6-yn-1-ol based on its chemical structure and known spectroscopic trends.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.15 | dt | 1H | H-5 |

| ~ 5.50 | dt | 1H | H-4 |

| ~ 3.65 | t | 2H | H-1 |

| ~ 2.25 | q | 2H | H-3 |

| ~ 1.90 | s | 3H | H-8 |

| ~ 1.70 | p | 2H | H-2 |

| ~ 1.50 | br s | 1H | -OH |

Predicted coupling constants: J₄,₅ ≈ 15.8 Hz (trans), J₃,₄ ≈ 7.0 Hz, J₅,₃ ≈ 2.0 Hz

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 139.0 | C-5 |

| ~ 110.0 | C-4 |

| ~ 90.0 | C-6 |

| ~ 75.0 | C-7 |

| ~ 62.0 | C-1 |

| ~ 35.0 | C-3 |

| ~ 32.0 | C-2 |

| ~ 4.5 | C-8 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretch (alcohol) |

| ~ 3020 | Medium | =C-H stretch (vinylic) |

| 2950-2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~ 2250 | Medium, Sharp | C≡C stretch (alkyne) |

| ~ 1650 | Medium | C=C stretch (alkene) |

| ~ 1050 | Strong | C-O stretch (alcohol) |

| ~ 965 | Strong | =C-H bend (trans-alkene) |

Table 4: Predicted Mass Spectrometry (EI-MS) Data

| m/z | Proposed Fragment |

| 124 | [M]⁺ (Molecular Ion) |

| 109 | [M - CH₃]⁺ |

| 106 | [M - H₂O]⁺ |

| 95 | [M - C₂H₅]⁺ |

| 79 | [M - C₂H₅ - H₂O]⁺ |

Conclusion

This technical guide provides a comprehensive and actionable framework for the synthesis and characterization of (4E)-oct-4-en-6-yn-1-ol. The proposed Sonogashira coupling-based synthetic route is robust and allows for the stereoselective formation of the desired product. The detailed characterization protocols and predicted spectroscopic data will serve as a valuable reference for researchers in confirming the identity and purity of the synthesized molecule. This information is intended to facilitate further research and application of (4E)-oct-4-en-6-yn-1-ol in various fields, including medicinal chemistry and materials science.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. gold-chemistry.org [gold-chemistry.org]

- 5. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]

Structural Elucidation of Oct-4-en-6-yn-1-ol: A Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of Oct-4-en-6-yn-1-ol. Due to the absence of specific experimental data for this compound in publicly available literature, this document presents predicted spectroscopic data based on established principles and data from analogous compounds. It outlines the general experimental protocols for acquiring such data and illustrates the logical workflow for structural determination.

Chemical Structure

This compound is an organic molecule with the molecular formula C₈H₁₂O. Its structure contains a primary alcohol, a disubstituted alkene (E/Z isomerism is possible), and a terminal alkyne.

Structure: CH≡C-CH=CH-CH₂-CH₂-CH₂-OH

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on standard spectroscopic correlation tables and data for similar functional groups found in related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.7 | t | 2H | H-1 |

| ~1.6 | m | 2H | H-2 |

| ~2.2 | m | 2H | H-3 |

| ~5.5 - 6.2 | m | 2H | H-4, H-5 |

| ~2.8 | d | 1H | H-7 |

| ~2.0 | s | 1H | H-8 |

| ~1.5 | br s | 1H | -OH |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Carbon |

| ~62 | C-1 |

| ~32 | C-2 |

| ~30 | C-3 |

| ~110 - 140 | C-4, C-5 |

| ~80 | C-6 |

| ~70 | C-7 |

| ~83 | C-8 |

Mass Spectrometry (MS)

The mass spectrum is predicted to show a molecular ion peak and characteristic fragmentation patterns for an alcohol containing alkene and alkyne functionalities.

| m/z | Interpretation |

| 124 | [M]⁺ (Molecular Ion) |

| 106 | [M - H₂O]⁺ (Loss of water)[1][2][3] |

| 95 | [M - C₂H₅]⁺ (Alpha cleavage)[1][2][3] |

| 81 | [M - C₃H₇]⁺ |

| 67 | |

| 55 | |

| 41 | |

| 31 | [CH₂OH]⁺ (Alpha cleavage)[1][2][3] |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the alcohol, alkene, and alkyne functional groups.

| Frequency (cm⁻¹) | Functional Group | Description |

| ~3300 (broad) | O-H | Alcohol stretching[4][5] |

| ~3300 (sharp) | ≡C-H | Alkyne C-H stretching[6][7] |

| ~3020 | =C-H | Alkene C-H stretching[4] |

| ~2940, ~2870 | C-H | Alkane C-H stretching[4] |

| ~2120 | C≡C | Alkyne C-C stretching[6][7] |

| ~1650 | C=C | Alkene C-C stretching[4][7] |

| ~1050 | C-O | Alcohol C-O stretching[5] |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data required for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum using a 400 MHz or higher field spectrometer. Standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. Proton decoupling is used to simplify the spectrum to single lines for each carbon. A sufficient number of scans and a longer relaxation delay (2-5 seconds) are typically required due to the low natural abundance of ¹³C.

-

2D NMR (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings (³JHH).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons separated by two or three bonds, which is crucial for piecing together the carbon skeleton.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation patterns. Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used for LC-MS and often yield a prominent molecular ion peak.

-

Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight, orbitrap) to obtain the mass-to-charge ratio of the molecular ion and its fragments.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used by placing a drop of the liquid directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates or ATR crystal should be taken first and subtracted from the sample spectrum.

Visualization of Methodologies

The following diagrams illustrate the workflow and logical connections in the structural elucidation process.

Caption: Experimental workflow for the structural elucidation of this compound.

Caption: Logical relationships of spectroscopic data in structural elucidation.

References

- 1. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]

In-depth Technical Guide: The Untapped Potential of C8 Enyne Alcohols

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive review of the current scientific literature, it is apparent that the specific class of compounds known as C8 enyne alcohols represents a largely unexplored frontier in chemical biology and drug discovery. While the broader family of polyacetylene natural products, characterized by multiple carbon-carbon triple and double bonds, has demonstrated a wealth of diverse and potent biological activities, a dedicated body of research focusing specifically on analogues with an eight-carbon backbone is not yet established in publicly available scientific databases.

This guide, therefore, serves a dual purpose. Firstly, it acknowledges the current information gap regarding C8 enyne alcohols. Secondly, and more importantly, it aims to stimulate further investigation into this promising, yet overlooked, chemical space by contextualizing their potential within the known biological activities of structurally related polyacetylenes. We will extrapolate potential activities, outline hypothetical experimental approaches, and propose signaling pathways that may be modulated by these compounds, based on the established pharmacology of other enyne-containing molecules.

Introduction: The Allure of the Enyne Moiety in a Compact Scaffold

The enyne functional group is a recurring motif in a vast number of biologically active natural products. The unique electronic and structural properties conferred by the conjugated system of double and triple bonds often translate to high reactivity and specific interactions with biological macromolecules. While longer-chain polyacetylenes (typically C10 to C18) have been the subject of extensive study, the potential of their shorter C8 counterparts remains an open question. The compact and relatively rigid C8 scaffold could offer advantages in terms of oral bioavailability and the ability to probe smaller binding pockets of enzymes and receptors.

Extrapolated Biological Activities and Quantitative Data from Related Compounds

While no specific quantitative data for C8 enyne alcohols can be presented, we can hypothesize their potential biological activities based on data from well-characterized polyacetylenes. The following table summarizes the activities of known polyacetylenes, which could serve as a starting point for the investigation of C8 analogues.

| Compound Class/Name | Carbon Chain Length | Biological Activity | Reported IC50/MIC Values | Potential Target/Mechanism |

| Falcarindiol | C17 | Anticancer, Anti-inflammatory | IC50: 1.7 µM (HCT-116 cells) | PPARγ activation, NF-κB inhibition |

| Panaxytriol | C17 | Anticancer, Neuroprotective | IC50: 5.0 µM (CCRF-CEM cells) | Induction of phase 2 detoxifying enzymes |

| Oenanthotoxin | C17 | Neurotoxic | - | Non-competitive GABAA receptor antagonist |

| Synthetic Polyacetylenes | C14 | Antimycobacterial | MIC: 17.88 µg/mL (M. tuberculosis) | Not elucidated |

This table is for illustrative purposes to highlight the potential of the enyne scaffold and does not contain data for C8 enyne alcohols.

Hypothetical Signaling Pathways and Mechanisms of Action

Based on the known mechanisms of other polyacetylenes, C8 enyne alcohols could potentially interact with several key signaling pathways implicated in disease.

Anti-inflammatory Activity via NF-κB Inhibition

Many natural products with anti-inflammatory properties exert their effects by inhibiting the NF-κB signaling pathway. A hypothetical C8 enyne alcohol could potentially alkylate key cysteine residues in IKK (IκB kinase), preventing the phosphorylation and subsequent degradation of IκBα. This would sequester NF-κB in the cytoplasm, preventing the transcription of pro-inflammatory genes.

Cytotoxic Activity through Induction of Oxidative Stress

The electron-rich enyne moiety could be susceptible to metabolic activation, leading to the formation of reactive oxygen species (ROS). In cancer cells, which often have a compromised antioxidant defense system, an increase in ROS can trigger apoptosis.

Proposed Experimental Protocols

To begin to elucidate the biological activities of C8 enyne alcohols, a systematic screening approach is recommended.

General Experimental Workflow

A logical workflow for the initial biological evaluation of a novel C8 enyne alcohol is proposed below.

Detailed Methodology: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., HCT-116 for colorectal cancer, MCF-7 for breast cancer) are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: A stock solution of the C8 enyne alcohol is prepared in DMSO and serially diluted in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The cells are then treated with these dilutions for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the media is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS (0.5 mg/mL) is added to each well. The plate is incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control (DMSO-treated cells). The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

The field of C8 enyne alcohols is ripe for exploration. The information presented in this guide, while largely extrapolated, provides a solid foundation for initiating research into this novel class of compounds. The synthesis and biological evaluation of a library of C8 enyne alcohols with varying positions of the enyne and alcohol functionalities would be a logical first step. Subsequent structure-activity relationship (SAR) studies could then guide the design of more potent and selective analogues. It is our hope that this document will inspire researchers to unlock the therapeutic potential hidden within these compact and intriguing molecules.

An In-depth Technical Guide to the Mechanism of Action of Functionalized Enynes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary mechanisms of action for functionalized enynes, a class of molecules with significant potential in medicinal chemistry and materials science. The inherent reactivity of the enyne motif, a conjugated system of a double and two triple bonds, can be harnessed for a variety of transformations, leading to potent biological activity. This document details the key mechanistic pathways, presents quantitative data for structure-activity relationship (SAR) analysis, provides detailed experimental protocols for core assays, and visualizes complex pathways and workflows.

Bergman Cyclization: DNA-Cleaving Warheads

One of the most significant mechanisms of action for enediyne-containing compounds is the Bergman cyclization. This thermally or photochemically induced reaction transforms the enediyne core into a highly reactive p-benzyne diradical.[1][2] This diradical is a potent DNA-damaging agent, capable of abstracting hydrogen atoms from the deoxyribose backbone of DNA, leading to both single- and double-strand breaks.[3][4] This activity is the basis for the potent cytotoxicity of naturally occurring enediyne antibiotics like calicheamicin and neocarzinostatin.[5][6]

The propensity of an enediyne to undergo Bergman cyclization is highly dependent on its structure. Factors such as ring strain and the distance between the two alkyne carbons significantly influence the activation energy of the reaction.[7] For instance, incorporating the enediyne moiety into a 10-membered ring can lower the reaction temperature to physiological conditions (37 °C).[2]

Signaling Pathway: DNA Damage Response

The double-strand breaks induced by the p-benzyne diradical trigger a complex cellular signaling cascade known as the DNA Damage Response (DDR). This pathway is crucial for maintaining genomic integrity and decides the fate of the cell—either repair of the damage, cell cycle arrest, or apoptosis.

Quantitative Data: Cytotoxicity and Activation Energies

The cytotoxicity of enediyne compounds is typically evaluated using cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. The activation energy (Ea) for the Bergman cyclization provides insight into the compound's potential for thermal activation.

| Compound Class | Cell Line | IC50 (µM) | Activation Energy (Ea) (kcal/mol) | Reference |

| Non-fluorinated Enediyne | Various | ~20 | Not specified | [8] |

| 13-membered Cyclic Enediynes | Various | Marginal to good inhibition | Not specified | [9] |

| (Z)-hexa-3-ene-1,5-diyne | - | - | 28.2 - 34.3 (calculated) | [7][10] |

| Chalcogen-Phosphorus Substituted | - | - | 35.6 - 37.1 (calculated) | [11] |

| Phenyl-substituted Enediyne | - | - | ~38 (calculated for Bergman) | [12] |

Experimental Protocol: DNA Cleavage Assay

This protocol outlines a typical experiment to assess the DNA cleavage ability of an enediyne compound.

Objective: To determine if a functionalized enediyne can induce single- or double-strand breaks in plasmid DNA.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Functionalized enediyne compound

-

Reaction buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 8.5)

-

DNA loading dye

-

Agarose gel (1%)

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus

-

UV transilluminator

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes. Each reaction should contain:

-

Plasmid DNA (final concentration ~20 µg/mL)

-

Functionalized enediyne at various concentrations

-

Reaction buffer to a final volume of 20 µL.

-

-

Include a negative control (no enediyne) and a positive control if available.

-

Incubate the reactions at 37°C for a specified time (e.g., 1-4 hours). If photochemical activation is required, irradiate with a UV lamp at an appropriate wavelength.[13]

-

Stop the reaction by adding 4 µL of DNA loading dye.

-

Load the entire sample into the wells of a 1% agarose gel.

-

Perform electrophoresis at a constant voltage (e.g., 80V) until the dye front has migrated approximately two-thirds of the way down the gel.

-

Stain the gel with ethidium bromide and visualize the DNA bands using a UV transilluminator.

Data Analysis:

-

Form I (Supercoiled): Uncut plasmid DNA, migrates fastest.

-

Form II (Circular Relaxed): Plasmid with a single-strand break, migrates slower than Form I.

-

Form III (Linear): Plasmid with a double-strand break, migrates slowest.

-

Quantify the intensity of each band to determine the percentage of each form, indicating the extent of DNA cleavage.

Covalent Inhibition: Targeting Nucleophilic Residues

Functionalized enynes, particularly those containing an alkyne moiety, can act as irreversible covalent inhibitors of enzymes.[14] This mechanism relies on the alkyne acting as a "latent electrophile" that can be attacked by a nucleophilic amino acid residue, such as cysteine, within the enzyme's active site.[15] This proximity-driven reactivity leads to the formation of a stable covalent bond, permanently inactivating the enzyme.[15]

A well-studied example is the inhibition of cathepsin K, a cysteine protease involved in bone resorption, by alkyne-based inhibitors.[14][15] Unlike highly reactive warheads like Michael acceptors, the alkyne moiety itself shows low indiscriminate reactivity with thiols, suggesting that the initial non-covalent binding event is crucial for positioning the alkyne for covalent modification.[15]

Signaling Pathway: Cathepsin K Inhibition

Inhibition of cathepsin K has significant downstream effects on cellular signaling, particularly in cancer cells where it can sensitize them to other anti-cancer drugs. Key affected pathways include the mTORC1 signaling pathway.

Quantitative Data: Covalent Inhibition Kinetics

The potency of irreversible covalent inhibitors is best described by the second-order rate constant, k_inact/K_I, which accounts for both the initial binding affinity (K_I) and the maximum rate of inactivation (k_inact).[16]

| Inhibitor | Target | K_I (µM) | k_inact (s⁻¹) | k_inact/K_I (M⁻¹s⁻¹) | Reference |

| Alkyne 4 | Cathepsin K | 2.5 ± 0.5 | 0.0016 ± 0.0001 | 640 ± 150 | [14][15] |

| Alkyne 5 | Cathepsin K | 1.8 ± 0.2 | 0.0019 ± 0.0001 | 1050 ± 130 | [14][15] |

| Alkyne 6 | Cathepsin K | 0.5 ± 0.1 | 0.0004 ± 0.00002 | 800 ± 170 | [14][15] |

Experimental Protocols

Objective: To determine the kinetic parameters (K_I and k_inact) of a covalent inhibitor against Cathepsin K.

Materials:

-

Recombinant human Cathepsin K

-

Fluorogenic Cathepsin K substrate (e.g., Z-FR-AMC)

-

Assay buffer (e.g., 100 mM sodium acetate, 2.5 mM DTT, 2.5 mM EDTA, pH 5.5)

-

Test inhibitor compound

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test inhibitor in assay buffer.

-

In the wells of the microplate, add the test inhibitor at various concentrations. Include a no-inhibitor control.

-

Initiate the reaction by adding a mixture of Cathepsin K and the fluorogenic substrate to each well.

-

Immediately place the plate in a fluorescence microplate reader (Ex/Em = 360/460 nm or similar) and begin kinetic measurements, recording fluorescence every minute for 30-60 minutes.[17]

-

The progress curves (fluorescence vs. time) will show a time-dependent decrease in the rate of product formation for an irreversible inhibitor.

Data Analysis:

-

The observed rate of inactivation (k_obs) at each inhibitor concentration is determined by fitting the progress curves to a single exponential equation.

-

Plot k_obs versus the inhibitor concentration.

-

Fit the resulting data to the Michaelis-Menten equation for irreversible inhibitors to determine K_I and k_inact. The ratio k_inact/K_I is then calculated.[18]

Objective: To confirm the covalent modification of the target protein by the enyne inhibitor.

Workflow:

-

Incubation: Incubate the target protein (e.g., Cathepsin K) with an excess of the enyne inhibitor to ensure complete modification. Include a control sample of the protein without the inhibitor.

-

Intact Mass Analysis (Optional): Analyze the intact protein-inhibitor complex by LC-MS to observe the mass shift corresponding to the addition of one or more inhibitor molecules.[19]

-

Proteolytic Digestion: Reduce, alkylate, and digest the protein samples with a protease (e.g., trypsin) to generate peptides. This is the "bottom-up" proteomics approach.[6]

-

LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Search the MS/MS data against the protein sequence database, specifying a variable modification on the target residue (e.g., cysteine) corresponding to the mass of the inhibitor. Identification of a peptide with this mass shift confirms the site of covalent modification.[20]

Metal-Catalyzed Cyclizations and Rearrangements

Functionalized enynes are versatile substrates for a wide array of metal-catalyzed transformations, including those mediated by gold, ruthenium, copper, and platinum. These reactions often proceed through complex mechanistic pathways involving metallacyclic intermediates, leading to a diverse range of carbo- and heterocyclic products.

Gold-Catalyzed Enyne Cycloisomerization

Gold(I) catalysts are particularly effective at activating the alkyne moiety of an enyne towards nucleophilic attack by the tethered alkene. The reaction typically proceeds through a 5-exo-dig or 6-endo-dig cyclization, forming a bicyclic gold(I) carbene intermediate. This intermediate can then undergo various rearrangements to yield the final product.[1]

Enyne Metathesis

Ruthenium carbene complexes catalyze enyne metathesis, a bond reorganization reaction that typically produces 1,3-dienes. The mechanism is thought to proceed via a metallacyclobutene intermediate. The reaction can be either intramolecular (ring-closing enyne metathesis, RCEYM) or intermolecular (cross-enyne metathesis).[21][22]

Quantitative Data: Reaction Yields

The efficiency of metal-catalyzed enyne reactions is highly dependent on the substrate, catalyst, and reaction conditions.

| Reaction Type | Substrate Type | Catalyst (mol%) | Conditions | Product Type | Yield (%) | Reference |

| Au(I) Cycloisomerization | N-Sulfonamide 1,6-enyne | [JohnPhosAu(MeCN)]SbF6 (2) | CH2Cl2, 23°C | Endo-cleavage diene | Major product | [1] |

| Au(I) Cycloisomerization | 1,5-Allenyne | [(Ph3PAu)3O]BF4 (1) | Chloroform, 60°C | Cross-conjugated triene | 88 | [3] |

| Ru-catalyzed RCEYM | Ene-alkynyl amide | Ruthenium catalyst 1k | Not specified | Cycloheptene derivative | High | [14] |

| In-catalyzed RCM | Nitrogen-tethered 1,6-enyne | InBr3 | Toluene, 25°C | Endo-RCM product | 98 | [23] |

Experimental Protocol: Gold-Catalyzed 1,6-Enyne Cycloisomerization

Objective: To synthesize a cycloisomerized product from a 1,6-enyne using a gold(I) catalyst.

Materials:

-

1,6-enyne substrate

-

Gold(I) catalyst (e.g., [JohnPhosAu(NCMe)]SbF6)

-

Anhydrous solvent (e.g., dichloromethane, CH2Cl2)

-

Triethylamine

-

Silica gel for column chromatography

-

Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure: (Adapted from[1])

-

In an oven-dried flask under an inert atmosphere, dissolve the 1,6-enyne substrate (e.g., 400 µmol) in anhydrous CH2Cl2 (4 mL).

-

Add the gold(I) catalyst (e.g., 8.0 µmol, 2 mol%) to the stirred solution at room temperature (23°C).

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a drop of triethylamine.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate the desired cycloisomerized product.

Radical-Mediated Cyclizations

Functionalized enynes are excellent substrates for radical cascade cyclizations, enabling the rapid construction of complex polycyclic structures. These reactions can be initiated by various radical precursors and are often mediated by transition metals (like copper) or proceed under metal-free conditions, sometimes utilizing photoredox catalysis.[22][24] The general mechanism involves the addition of a radical to either the alkyne or alkene moiety, followed by one or more intramolecular cyclization steps, and finally a termination step.

Quantitative Data: Radical Cyclization Yields

| Initiator/Catalyst System | Substrate Type | Conditions | Product Type | Yield (%) | Reference |

| Cu/TBHP | 1,6-enynes | Not specified | Cyclopropane derivatives | Moderate to very good | [22] |

| PivOH/TBHP (metal-free) | 1,6-enynes with aldehydes | Not specified | Tricyclic fluorene derivatives | Not specified | [24] |

| Arylsulfonyl radical | 1,6-enynes | Not specified | γ-Lactams | Not specified | [25] |

Cytotoxicity Evaluation

A primary application of functionalized enynes is in the development of anticancer agents. Therefore, a crucial step in their mechanism of action studies is the evaluation of their cytotoxicity against various cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

Objective: To determine the IC50 value of a functionalized enyne compound.

Principle: The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[15]

Materials:

-

Cancer cell line(s) of interest

-

Complete cell culture medium

-

Functionalized enyne compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Multi-well spectrophotometer (ELISA reader)

Procedure: (Adapted from[5][15][26])

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the enyne compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability versus the log of the compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Quantitative Data: IC50 Values of Functionalized Enynes

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Alkynyl-gold(I) Complex (3ab) | HT29 (Colon) | 7.9 | [2][26] |

| Alkynyl-gold(I) Complex (3ab) | IGROV1 (Ovarian) | 5.3 | [2][26] |

| Alkynyl-gold(I) Complex (3ab) | I407 (Intestinal) | 1.7 | [2][26] |

| β-nitrostyrene derivative | MCF-7 (Breast) | 0.81 ± 0.04 | [27] |

| β-nitrostyrene derivative | MDA-MB-231 (Breast) | 1.82 ± 0.05 | [27] |

Conclusion

Functionalized enynes exhibit a diverse range of mechanisms of action, making them a fascinating and promising class of molecules for drug development and synthetic chemistry. Their ability to undergo Bergman cyclization to form DNA-damaging diradicals, act as specific covalent inhibitors of key enzymes, and participate in a wide variety of metal-catalyzed and radical-mediated cyclizations provides a rich platform for the design of new therapeutic agents and complex molecular architectures. The protocols and data presented in this guide serve as a foundational resource for researchers seeking to explore and harness the unique reactivity of functionalized enynes.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Radical cascade cyclization of 1,n-enynes under photo/electrochemical conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Enediyne - Wikipedia [en.wikipedia.org]

- 6. DNA Conformation-Induced Activation of an Enediyne for Site-Specific Cleavage [ouci.dntb.gov.ua]

- 7. s3.smu.edu [s3.smu.edu]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and anticancer activity of 13-membered cyclic enediynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Variations on the Bergman Cyclization Theme: Electrocyclizations of Ionic Penta-, Hepta-, and Octadiynes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. comporgchem.com [comporgchem.com]

- 13. Synthesis and DNA cleavage reaction characteristics of enediyne prodrugs activated via an allylic rearrangement by base or UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. The Alkyne Moiety as a Latent Electrophile in Irreversible Covalent Small Molecule Inhibitors of Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]

- 16. shop.carnabio.com [shop.carnabio.com]

- 17. researchgate.net [researchgate.net]

- 18. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]

- 19. Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Naphthoquinones as Covalent Reversible Inhibitors of Cysteine Proteases—Studies on Inhibition Mechanism and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Radical cascade cyclization of 1,6-enynes to access tricyclic compounds using a Cu/TBHP system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. Radical cascade cyclization of 1,n-enynes and diynes for the synthesis of carbocycles and heterocycles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 24. Metal-free cascade radical cyclization of 1,6-enynes with aldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 25. Arylsulfonyl Radical Triggered 1,6-Enyne Cyclization: Synthesis of γ-Lactams Containing Alkenyl C-X Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Synthesis, cytotoxicity and anti-cancer activity of new alkynyl-gold(I) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of Oct-4-en-6-yn-1-ol Receptor Binding: A Methodological Whitepaper

Disclaimer: As of November 2025, a thorough review of scientific literature and chemical databases reveals no specific receptor or biological target has been identified for Oct-4-en-6-yn-1-ol. Consequently, no experimental binding data or established signaling pathways directly involving this molecule are available. This guide, therefore, presents a comprehensive, generalized framework for the in silico modeling of a novel small molecule, such as this compound, for which a putative receptor needs to be identified and the binding interaction characterized. The data and protocols presented herein are illustrative and based on established methodologies in computational drug discovery.

Introduction

The identification and characterization of the molecular targets of novel bioactive compounds are pivotal steps in drug discovery and development. In silico modeling offers a powerful, resource-efficient approach to predict and analyze the interactions between a small molecule (ligand) and its biological receptor. This whitepaper provides a technical guide for researchers, scientists, and drug development professionals on the core methodologies for the computational modeling of a novel compound, exemplified by this compound, from target identification to the detailed analysis of its binding characteristics.

The workflow encompasses target prediction, molecular docking, and molecular dynamics simulations, supplemented by detailed, standardized experimental protocols for the eventual in vitro validation of computational hypotheses.

Section 1: Target Identification and Prioritization

The initial and most critical step is to identify potential biological targets for this compound. In the absence of experimental data, several computational strategies can be employed.

Ligand-Based Virtual Screening

This approach leverages the principle that structurally similar molecules often exhibit similar biological activities.

-

2D and 3D Similarity Searching: The chemical structure of this compound is used as a query to search chemical databases (e.g., PubChem, ChEMBL, Zinc) for compounds with high structural similarity. The known targets of these identified analogs can then be considered as potential targets for the query molecule.

-

Pharmacophore Modeling: A pharmacophore model can be generated based on the structural features of this compound (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings). This model is then used to screen databases for molecules that match the pharmacophore, and their known targets are subsequently investigated.

Structure-Based Virtual Screening (Reverse Docking)

If a library of potential protein targets is available, reverse docking can be performed.

-

Reverse Docking: this compound is docked against a panel of known drug targets. The proteins to which the molecule binds with the highest predicted affinity are prioritized for further investigation.

Logical Workflow for Target Identification

Caption: Workflow for computational target identification.

Section 2: Molecular Docking Protocol

Once a putative receptor is identified (for this guide, we will hypothesize a generic kinase as the target), molecular docking is performed to predict the binding conformation and affinity of this compound to the receptor's binding site.

Detailed Methodology

-

Receptor Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove all water molecules and non-interacting ions.

-

Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH (7.4).

-

Assign partial charges using a force field (e.g., AMBER, CHARMM).

-

Define the binding site (active site) based on the co-crystallized ligand or through binding pocket prediction algorithms.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound.

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Assign partial charges and define rotatable bonds.

-

-

Docking Simulation:

-

Use a docking program (e.g., AutoDock Vina, Glide, GOLD).

-

Define the search space (grid box) to encompass the defined binding site.

-

Run the docking algorithm to generate multiple binding poses.

-

Score and rank the poses based on the software's scoring function.

-

Quantitative Data Summary (Illustrative)

The following table presents hypothetical docking results for this compound and a control inhibitor against a putative kinase target.

| Compound | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Interacting Residues |

| This compound | -8.5 | 150 | MET120, LYS72, GLU91 |

| Control Inhibitor | -9.8 | 25 | MET120, LYS72, ASP184 |

Section 3: Molecular Dynamics Simulation

To assess the stability of the predicted binding pose and to gain insights into the dynamic nature of the ligand-receptor interaction, a molecular dynamics (MD) simulation is performed.

Detailed Methodology

-

System Preparation:

-

The best-ranked docked complex (receptor + this compound) is selected as the starting structure.

-

The complex is solvated in a periodic box of water molecules (e.g., TIP3P).

-

Counter-ions (e.g., Na+, Cl-) are added to neutralize the system.

-

-

Simulation Protocol:

-

The system is subjected to energy minimization to remove steric clashes.

-

The system is gradually heated to the target temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

The system is equilibrated at the target temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble).

-

A production run (e.g., 100 ns) is performed to generate the trajectory for analysis.

-

Quantitative Data Summary (Illustrative)

Analysis of the MD simulation trajectory can provide the following quantitative data:

| Metric | Value | Interpretation |

| RMSD of Ligand | 1.5 ± 0.3 Å | The ligand remains stably bound in the pocket. |

| RMSF of Binding Site Residues | < 2.0 Å | The binding site residues maintain a stable conformation. |

| Ligand-Receptor H-Bonds | 2-3 (average) | Consistent hydrogen bonding contributes to binding stability. |

| Binding Free Energy (MM/PBSA) | -35.5 kcal/mol | Favorable binding energy, indicating a stable complex. |

General In Silico Workflow Diagram

Caption: A general workflow for in silico receptor binding analysis.

Section 4: Experimental Validation Protocols

The predictions from in silico modeling must be validated through experimental assays. The following are standard protocols for characterizing ligand-receptor binding.

Isothermal Titration Calorimetry (ITC)

-

Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

-

Methodology:

-

The purified receptor protein is placed in the sample cell.

-

The ligand (this compound) is placed in the injection syringe.

-

A series of small injections of the ligand into the protein solution is performed.

-

The heat change after each injection is measured.

-

The data are fitted to a binding model to determine the thermodynamic parameters.

-

Surface Plasmon Resonance (SPR)

-

Principle: SPR measures the change in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized receptor, allowing for the real-time analysis of binding kinetics (kon and koff) and affinity (Kd).

-

Methodology:

-

The receptor protein is immobilized on a sensor chip.

-

A solution containing the ligand (this compound) is flowed over the chip surface (association phase).

-

Buffer is then flowed over the chip to measure the dissociation of the ligand (dissociation phase).

-

The sensorgram (response units vs. time) is analyzed to determine kinetic and affinity constants.

-

Illustrative Signaling Pathway

Should this compound be found to inhibit a kinase, it could modulate a downstream signaling pathway. The following diagram illustrates a generic kinase signaling cascade.

Caption: A generic kinase signaling pathway modulated by an inhibitor.

Conclusion

While specific biological data for this compound is currently unavailable, the methodologies outlined in this whitepaper provide a robust and systematic framework for its future investigation. The integration of ligand- and structure-based computational approaches, followed by rigorous experimental validation, is essential for elucidating the mechanism of action of novel small molecules and advancing them through the drug discovery pipeline. The illustrative data and workflows presented here serve as a comprehensive guide for initiating such an investigation.

An In-depth Technical Guide to the Discovery and Isolation of Natural Enyne Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natural enyne compounds, characterized by the presence of a conjugated system of double and triple carbon-carbon bonds, represent a fascinating and biologically significant class of secondary metabolites. These compounds are widely distributed in nature, having been isolated from terrestrial plants, fungi, and marine organisms.[1][2] Their unique structural features bestow upon them a range of potent biological activities, including anti-inflammatory, cytotoxic, antimicrobial, and antiparasitic effects.[2][3][4] This has led to considerable interest in their potential as lead compounds for the development of new therapeutic agents.

This technical guide provides a comprehensive overview of the core methodologies involved in the discovery and isolation of similar natural enyne compounds. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the experimental protocols, data presentation, and logical workflows essential for navigating this promising area of natural product chemistry.

Data Presentation: Bioactivity of Natural Enyne Compounds

The biological activities of natural enyne compounds are a primary driver of research in this field. Quantitative data from bioassays are crucial for comparing the potency of different isolates and for guiding the drug discovery process. The following tables summarize key quantitative data for representative enyne compounds.

Table 1: Cytotoxic Activity of Polyacetylenes and Polyenes from Echinacea pallida

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| (8Z,13Z)-pentadeca-8,13-dien-11-yn-2-one | COLO320 (colon) | 2.3 ± 0.3 | [5] |

| MCF-7 (breast) | 2.5 ± 0.7 | [5] | |

| Pentadeca-(9E)-ene-11,13-diyne-2,8-dione | MIA PaCa-2 (pancreatic) | Moderately Active | [3][5] |

| Pentadeca-(9E,13Z)-dien-11-yne-2,8-dione | MIA PaCa-2 (pancreatic) | Moderately Active | [3][5] |

| Pentadeca-(8Z,13Z)-dien-11-yn-2-one | MIA PaCa-2 (pancreatic) | Moderately Active | [3][5] |

| Supercritical Fluid Extract of E. pallida | MCF-7 (breast) | 21.01 ± 2.89 µg/mL | [6] |

| A549 (lung) | 31.11 ± 2.00 µg/mL | [6] |

Table 2: Anti-inflammatory Activity of Enyne-Related Compounds

| Compound/Extract | Assay | IC50 | Reference |

| Pygmaeocin B (rearranged abietane) | Nitric Oxide (NO) Production Inhibition | 33.0 ± 0.8 ng/mL | [7] |

| Saprorthoquinone (rearranged abietane) | Nitric Oxide (NO) Production Inhibition | Not specified, 100% inhibition at ¾ IC50 | [7] |

| Viridoquinone (rearranged abietane) | Nitric Oxide (NO) Production Inhibition | Not specified, 100% inhibition at ¾ IC50 | [7] |

Experimental Protocols

The isolation of pure enyne compounds from their natural sources is a meticulous process that typically involves a combination of extraction and chromatographic techniques. The following sections provide detailed methodologies for key experiments.

Extraction of Enyne Compounds from Plant Material

This protocol is a generalized procedure based on methods used for the extraction of polyacetylenes from Echinacea pallida roots.[3][5]

a. Materials and Equipment:

-

Dried and powdered plant material (e.g., roots of Echinacea pallida)

-

n-hexane or methanol (analytical grade)

-

Soxhlet apparatus or maceration setup

-

Rotary evaporator

-

Freeze-dryer (optional)

b. Procedure:

-

Soxhlet Extraction:

-

Place the powdered plant material (e.g., 100 g) in a cellulose thimble.

-

Insert the thimble into the main chamber of the Soxhlet extractor.

-

Fill the distilling flask with the solvent (e.g., 500 mL of n-hexane).

-

Heat the solvent to reflux. The solvent vapor travels up a distillation arm, condenses in the condenser, and drips down into the chamber housing the thimble.

-

Allow the extract to siphon back into the distilling flask. Continue the extraction for a sufficient period (e.g., 6-8 hours) to ensure complete extraction.

-

After extraction, cool the apparatus and concentrate the extract using a rotary evaporator under reduced pressure.

-

-

Maceration:

-

Suspend the powdered plant material in the chosen solvent (e.g., methanol) at a ratio of 1:10 (w/v).

-

Stir the mixture at room temperature for a specified period (e.g., 24-48 hours).

-

Filter the mixture through filter paper to separate the extract from the solid plant material.

-

Repeat the maceration process with fresh solvent to ensure complete extraction.

-

Combine the filtrates and concentrate them using a rotary evaporator.

-

Bioassay-Guided Fractionation

This is an iterative process where the crude extract is separated into fractions, and each fraction is tested for biological activity to guide further purification.[8][9]

a. Materials and Equipment:

-

Crude extract

-

Silica gel for column chromatography

-

Appropriate solvents for elution (e.g., n-hexane, ethyl acetate, methanol gradients)

-

Glass column for chromatography

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Preparative TLC (pTLC) plates

-

UV lamp for visualization

-

Bioassay platform (e.g., cell culture for cytotoxicity assays)

b. Procedure:

-

Initial Fractionation (Column Chromatography):

-

Dissolve the crude extract in a minimal amount of a suitable solvent.

-

Adsorb the dissolved extract onto a small amount of silica gel and dry it.

-

Prepare a silica gel column packed with a slurry of silica gel in the initial elution solvent (e.g., n-hexane).

-

Carefully load the dried extract-silica gel mixture onto the top of the column.

-

Elute the column with a gradient of solvents of increasing polarity (e.g., starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate).

-

Collect fractions of a specific volume (e.g., 10-20 mL) using a fraction collector.

-

Monitor the separation by TLC analysis of the collected fractions. Combine fractions with similar TLC profiles.

-

Evaporate the solvent from each combined fraction.

-

-

Bioassay of Fractions:

-

Test each fraction for the desired biological activity (e.g., cytotoxicity against a cancer cell line).

-

Identify the most active fraction(s).

-

-

Further Purification (Preparative TLC):

-

Dissolve the active fraction in a suitable solvent.

-

Apply the solution as a band onto a preparative TLC plate.

-

Develop the plate in an appropriate solvent system.

-

Visualize the separated bands under a UV lamp.

-

Scrape the desired bands from the plate.

-

Extract the compound from the silica gel using a polar solvent (e.g., methanol or chloroform).

-

Filter and evaporate the solvent to obtain the purified compound.

-

-

Purity Assessment:

-

Assess the purity of the isolated compound using analytical High-Performance Liquid Chromatography (HPLC).

-

Structure Elucidation

The chemical structure of the isolated pure compound is determined using a combination of spectroscopic techniques.[3][5]

a. Materials and Equipment:

-

Purified enyne compound

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass Spectrometer (MS)

-

Infrared (IR) spectrometer

-

UV-Vis spectrophotometer

b. Procedure:

-

Mass Spectrometry (MS): Determine the molecular weight and molecular formula of the compound.

-

Infrared (IR) Spectroscopy: Identify the presence of characteristic functional groups, such as C≡C (alkyne) and C=C (alkene) bonds.

-

UV-Vis Spectroscopy: Analyze the conjugated enyne system.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Determine the number and types of protons and their connectivity.

-

¹³C NMR: Determine the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC, NOESY): Establish the complete connectivity of the molecule and its stereochemistry.

-

Mandatory Visualization

Logical Workflow and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key workflows and signaling pathways relevant to the study of natural enyne compounds.

Caption: Bioassay-Guided Fractionation Workflow.

Caption: Intrinsic Apoptosis Pathway Induction.

Caption: NF-κB Signaling Pathway Inhibition.

Conclusion

The discovery and isolation of natural enyne compounds is a challenging yet rewarding field of study. Their diverse biological activities make them attractive candidates for drug development. A systematic approach, combining efficient extraction and bioassay-guided fractionation with powerful spectroscopic techniques, is essential for the successful isolation and characterization of these valuable natural products. The methodologies and data presented in this guide provide a solid foundation for researchers to explore the rich chemical diversity of enyne compounds and to unlock their therapeutic potential.

References

- 1. Insights on the isolation, biological activity and synthetic protocols of enyne derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of alkyne-containing natural products - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00190B [pubs.rsc.org]

- 3. Isolation and structure elucidation of cytotoxic polyacetylenes and polyenes from Echinacea pallida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A new method based on supercritical fluid extraction for polyacetylenes and polyenes from Echinacea pallida (Nutt.) Nutt. roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Stereochemistry of Oct-4-en-6-yn-1-ol and its impact on activity

An In-depth Technical Guide on the Stereochemistry of Oct-4-en-6-yn-1-ol and its Impact on Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stereochemical configuration of bioactive molecules is a critical determinant of their pharmacological activity. Enantiomers and diastereomers of the same compound can exhibit significantly different potencies, efficacies, and toxicological profiles. This technical guide provides a comprehensive overview of the stereochemistry of this compound, a chiral unsaturated alcohol with potential therapeutic applications. Due to the limited direct experimental data on this specific molecule, this paper synthesizes information from analogous enyne compounds and established principles of stereopharmacology. It outlines methodologies for the stereoselective synthesis, separation, and characterization of its stereoisomers, and explores the potential impact of its stereochemistry on biological activity. The content herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this or structurally related scaffolds.

Introduction to the Stereochemistry of this compound

This compound possesses two elements of stereoisomerism: a stereogenic center at the carbon atom bearing the hydroxyl group (C-4) and geometric isomerism at the carbon-carbon double bond (C-4/C-5). This results in the potential for four distinct stereoisomers:

-

(R, E)-Oct-4-en-6-yn-1-ol

-

(S, E)-Oct-4-en-6-yn-1-ol

-

(R, Z)-Oct-4-en-6-yn-1-ol

-

(S, Z)-Oct-4-en-6-yn-1-ol

The three-dimensional arrangement of these isomers can lead to differential binding affinities with biological targets, such as enzymes and receptors, thereby influencing their pharmacological effects. It is a well-established principle that stereoisomers can be treated as separate drugs in terms of their development and regulatory approval.[1] The study of the stereostructure-activity relationship (SSAR) is therefore crucial for optimizing the therapeutic potential of this compound.[2]

Potential Biological Activities of Enyne Alcohols

Derivatives of enynes isolated from natural sources have demonstrated a range of biological activities, with anti-inflammatory properties being particularly notable.[3][4] The structural similarities of these compounds to endogenous anti-inflammatory agents are thought to contribute to this activity.[3][4] Furthermore, the bifunctional nature of the enyne motif makes it a versatile pharmacophore in drug design. The hydroxyl group can participate in hydrogen bonding interactions within a receptor binding pocket, while the unsaturated system can engage in various non-covalent interactions.

Stereoselective Synthesis and Separation

The preparation of individual stereoisomers of this compound in high purity is essential for the accurate evaluation of their biological activities. Several strategies can be employed for their synthesis and separation.

Asymmetric Synthesis

Asymmetric synthesis provides a direct route to enantiomerically enriched compounds. For the synthesis of chiral propargyl alcohols like the intermediates for this compound, several catalytic asymmetric methods have been developed.[5]

-

Asymmetric Alkyne Addition to Aldehydes: This is a common method for creating chiral propargylic alcohols.[5] The use of a chiral catalyst can direct the addition of an alkynyl nucleophile to an aldehyde to favor the formation of one enantiomer.[5]

-

Enantioselective Reduction of Ynones: The reduction of a corresponding ynone precursor using a chiral reducing agent or a catalyst can yield an enantiomerically enriched alcohol.

Chiral Resolution

When a stereoselective synthesis is not available or does not provide sufficient enantiomeric purity, chiral resolution of a racemic mixture is a viable alternative.

-

Diastereomeric Crystallization: The racemic alcohol can be reacted with a chiral resolving agent to form a mixture of diastereomers, which can then be separated by crystallization due to their different physical properties.

-

Enzymatic Kinetic Resolution: Enzymes, such as lipases, can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated and unreacted enantiomers.

-

Chiral Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase (CSP) is a powerful technique for both analytical and preparative separation of enantiomers.[6][7]

Quantitative Data on Stereoisomer Activity (Hypothetical)

To illustrate the potential impact of stereochemistry on biological activity, the following table presents hypothetical data for the four stereoisomers of this compound against a putative enzyme target.

| Stereoisomer | IC50 (nM) | Relative Potency |

| (R, E)-Oct-4-en-6-yn-1-ol | 15 | 1.00 |

| (S, E)-Oct-4-en-6-yn-1-ol | 250 | 0.06 |

| (R, Z)-Oct-4-en-6-yn-1-ol | 500 | 0.03 |

| (S, Z)-Oct-4-en-6-yn-1-ol | > 10000 | < 0.0015 |

Table 1: Hypothetical inhibitory concentrations (IC50) and relative potencies of this compound stereoisomers against a target enzyme. This data is illustrative and not based on published experimental results for this specific molecule.

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis, separation, and analysis of this compound stereoisomers, based on established procedures for similar compounds.

Protocol for Asymmetric Synthesis of a Chiral Propargyl Alcohol Intermediate

This protocol is adapted from general methods for the zinc-catalyzed enantioselective alkyne addition to aldehydes.[5]

-

Preparation of the Catalyst: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add a chiral ProPhenol ligand (1.0 mol%) and toluene. Cool the solution to 0 °C and add diethylzinc (1.1 M in toluene, 1.0 mol%) dropwise. Stir the mixture at room temperature for 30 minutes.

-

Alkynylation Reaction: In a separate flame-dried Schlenk flask, dissolve the terminal alkyne (1.2 equivalents) in toluene. Add diethylzinc (1.1 M in toluene, 1.2 equivalents) dropwise at 0 °C and stir for 30 minutes at room temperature.

-

Aldehyde Addition: Cool the alkyne solution to -20 °C and add the aldehyde (1.0 equivalent) dropwise.

-

Catalyst Addition: Add the pre-formed chiral catalyst solution to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to proceed at -20 °C, monitoring its progress by thin-layer chromatography (TLC).

-

Quenching and Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the chiral propargyl alcohol.

Protocol for Chiral HPLC Separation

This protocol outlines a general method for the analytical separation of enantiomers of a chiral alcohol.[7]

-

Column Selection: Choose a suitable chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD).

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane and isopropanol. The optimal ratio will need to be determined empirically, but a common starting point is 90:10 (v/v).

-

Sample Preparation: Dissolve a small amount of the racemic or enantiomerically enriched alcohol in the mobile phase.

-

HPLC Analysis:

-

Set the column temperature (e.g., 25 °C).

-

Set the flow rate (e.g., 1.0 mL/min).

-

Set the UV detection wavelength (e.g., 210 nm).

-

Inject the sample onto the column.

-

-

Data Analysis: Record the chromatogram and determine the retention times of the enantiomers. Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers.

Protocol for Determination of Enantiomeric Excess (ee) by Chiral Gas Chromatography (GC)

For volatile chiral alcohols, GC with a chiral stationary phase can be an effective analytical method.[6][8]

-

Derivatization (Optional but often recommended): To improve volatility and resolution, the chiral alcohol can be derivatized, for example, by acylation with acetic anhydride to form the corresponding acetate ester.[6]

-

Column Selection: Utilize a capillary GC column with a chiral stationary phase, such as a modified cyclodextrin column (e.g., CP Chirasil-DEX CB).[6]

-

GC Conditions:

-

Set the injector and detector temperatures (e.g., 250 °C).

-

Use hydrogen or helium as the carrier gas at a constant flow rate.

-

Program the oven temperature with an appropriate gradient to achieve separation.

-

-

Sample Injection: Inject a small volume of the diluted sample (derivatized or underivatized) into the GC.

-

Data Analysis: Integrate the peak areas of the separated enantiomers in the resulting chromatogram to calculate the enantiomeric excess.

Visualizations

Signaling Pathway and Experimental Workflows

Caption: Workflow for the synthesis, analysis, and biological evaluation of this compound stereoisomers.

Caption: Decision logic for the chiral separation of this compound enantiomers.

Conclusion

While direct experimental data on this compound is not extensively available in the public domain, this technical guide provides a robust framework for approaching its stereochemical investigation. By applying established methodologies for the synthesis, separation, and analysis of chiral unsaturated alcohols and enynes, researchers can systematically evaluate the biological activity of each stereoisomer. The elucidation of the stereochemistry-activity relationship for this compound is a critical step in harnessing its full therapeutic potential and will be instrumental in guiding future drug discovery and development efforts. The principles and protocols outlined herein serve as a valuable resource for scientists working to unlock the pharmacological promise of this and related chiral molecules.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. mdpi.com [mdpi.com]

- 3. Insights on the isolation, biological activity and synthetic protocols of enyne derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development of Zn-ProPhenol-Catalyzed Asymmetric Alkyne Addition: Synthesis of Chiral Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Determination of enantiomeric excess [ch.ic.ac.uk]

An In-Depth Technical Guide on the Thermal Stability and Degradation Profile of Oct-4-en-6-yn-1-ol

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of November 2025, specific experimental data on the thermal stability and degradation profile of Oct-4-en-6-yn-1-ol is not available in the public domain. This guide provides a comprehensive overview of the methodologies and a hypothetical degradation profile based on the chemical structure of the molecule and established principles of thermal analysis for similar organic compounds. The quantitative data and degradation pathways presented herein are illustrative and should be confirmed by experimental analysis.

Introduction

This compound is an unsaturated alcohol containing both a double and a triple bond, making it a molecule of interest in synthetic chemistry and potentially in drug development due to its reactive functionalities. Understanding the thermal stability and degradation profile of such a molecule is critical for determining its shelf-life, safe handling and storage conditions, and potential metabolic pathways. This technical guide outlines the standard experimental procedures for assessing thermal stability and provides a hypothetical degradation profile for this compound.

Physicochemical Properties

A summary of the computed physicochemical properties of a structurally similar isomer, Oct-1-en-6-yn-4-ol, is provided below. These properties are essential for designing and interpreting thermal stability studies.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂O | PubChem |

| Molecular Weight | 124.18 g/mol | PubChem |

| XLogP3 | 1.8 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

Experimental Protocols for Thermal Stability Assessment

A combination of thermoanalytical techniques is typically employed to evaluate the thermal stability of a compound. The following are detailed experimental protocols that would be suitable for characterizing this compound.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] This technique is used to determine the temperatures at which the material decomposes.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina).

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen, to prevent oxidative degradation.

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) from ambient temperature to a final temperature where complete decomposition is expected (e.g., 600 °C).

-

Data Analysis: The mass loss of the sample is recorded as a function of temperature. The onset temperature of decomposition and the temperature of maximum mass loss rate are determined from the TGA and its first derivative (DTG) curves, respectively.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, boiling, and decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: The experiment is performed under an inert nitrogen atmosphere.

-

Temperature Program: The sample and reference are heated at a controlled rate (e.g., 10 °C/min) over a specified temperature range.

-

Data Analysis: The heat flow to the sample is plotted against temperature. Endothermic events (like melting and boiling) and exothermic events (like decomposition) are identified by peaks in the DSC curve.

Evolved Gas Analysis (EGA) using Gas Chromatography-Mass Spectrometry (GC-MS)

To identify the degradation products, the gases evolved during the TGA experiment can be analyzed by a coupled Gas Chromatography-Mass Spectrometry (GC-MS) system.

Methodology:

-

Instrumentation: A TGA instrument coupled to a GC-MS system via a heated transfer line.

-

TGA Conditions: The TGA experiment is run as described in section 3.1.

-

Gas Transfer: The evolved gases from the TGA furnace are continuously transferred to the GC-MS.

-